

# Application Notes and Protocols for Scandium-44 Labeling of Antibodies and Proteins

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## Compound of Interest

Compound Name:	Scandium-44
Cat. No.:	B1211369

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## Introduction

**Scandium-44** ( $^{44}\text{Sc}$ ) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers several advantages for labeling antibodies and proteins. With a half-life of 3.97 hours, it is well-suited for imaging biomolecules with intermediate biological half-lives, such as antibody fragments and peptides, allowing for same-day imaging procedures.<sup>[1][2]</sup> Its decay characteristics, including a high positron branching ratio (94.3%) and a lower average positron energy (632 keV) compared to Gallium-68, can lead to improved spatial resolution in PET images.<sup>[3][4]</sup> Furthermore,  $^{44}\text{Sc}$  forms a theranostic pair with the therapeutic beta-emitter Scandium-47 ( $^{47}\text{Sc}$ ), enabling the development of matched pairs of radiopharmaceuticals for both diagnosis and therapy.<sup>[5][6]</sup>

These application notes provide detailed protocols for the conjugation of bifunctional chelators to antibodies and proteins, subsequent radiolabeling with  $^{44}\text{Sc}$ , and quality control of the final radiolabeled product.

## Production of Scandium-44

**Scandium-44** can be produced through several methods:

- **Cyclotron Production:** The most common method involves the proton irradiation of a Calcium-44 ( $^{44}\text{Ca}$ ) target via the  $^{44}\text{Ca}(\text{p},\text{n})^{44}\text{Sc}$  nuclear reaction.<sup>[1][7]</sup> This method can

produce high yields of  $^{44}\text{Sc}$  with high radionuclidic purity.[5] Natural calcium targets can also be used as a more cost-effective alternative for preclinical studies, though this may result in lower radionuclidic purity.[8][9] Another cyclotron-based route is the proton irradiation of enriched Titanium-47 ( $^{47}\text{Ti}$ ) targets via the  $^{47}\text{Ti}(\text{p},\alpha)^{44}\text{Sc}$  reaction.[3][10]

- $^{44}\text{Ti}/^{44}\text{Sc}$  Generator: A cyclotron-independent source of  $^{44}\text{Sc}$  is the  $^{44}\text{Ti}/^{44}\text{Sc}$  generator.[1][3] The long half-life of the parent isotope Titanium-44 ( $^{44}\text{Ti}$ ,  $t_{1/2} = 59.3$  years) allows for a long-lasting and portable source of  $^{44}\text{Sc}$ , making it suitable for facilities without a cyclotron.[1]

## Chelator Selection for Antibody and Protein Conjugation

The stable attachment of  $^{44}\text{Sc}$  to a biomolecule requires a bifunctional chelator, which strongly binds the scandium ion and provides a functional group for covalent linkage to the antibody or protein. The choice of chelator is critical and depends on the nature of the biomolecule, particularly its heat sensitivity.

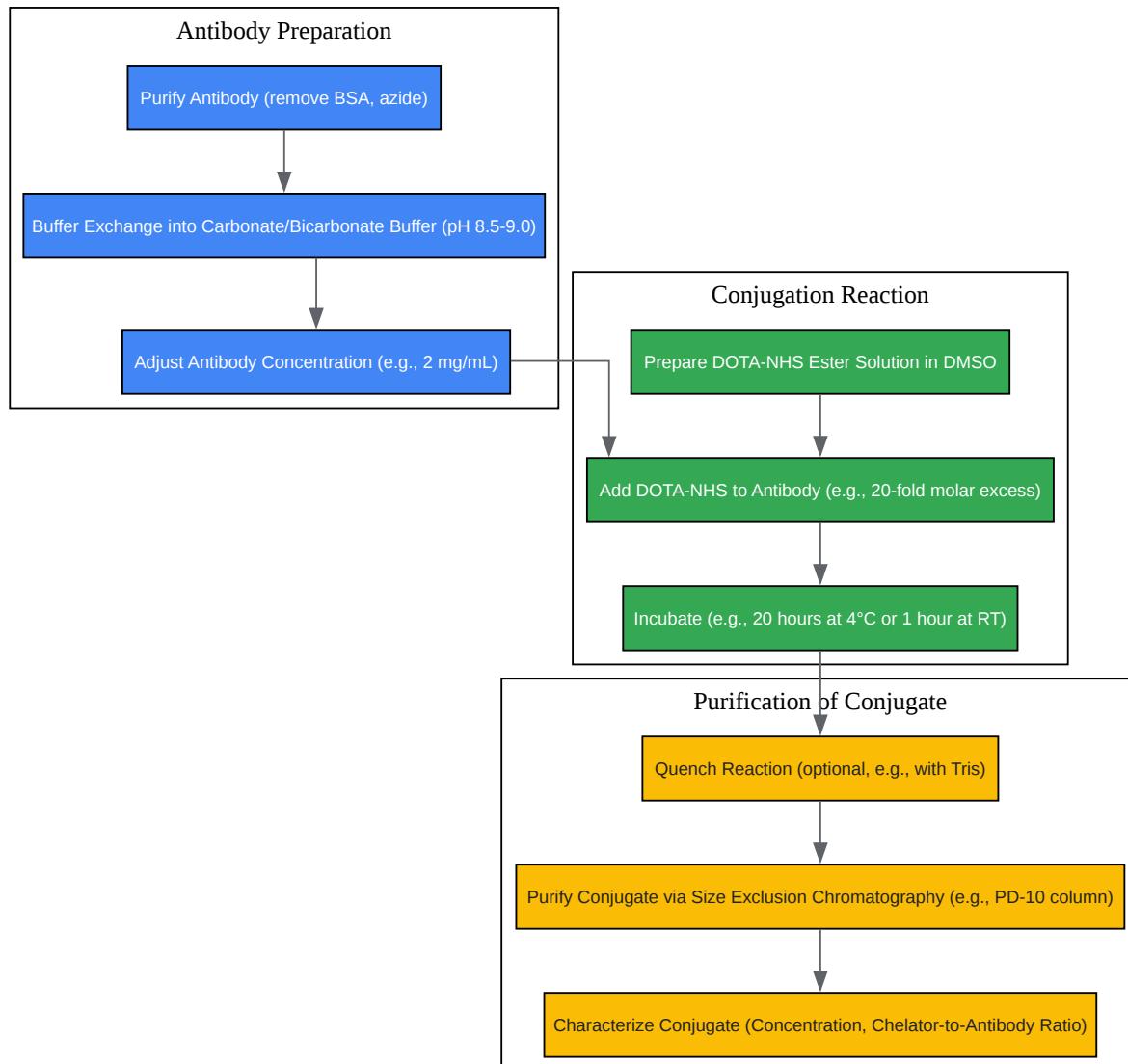
- Macroyclic Chelators (DOTA-based): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used for labeling with trivalent radiometals.[8][9] DOTA forms highly stable complexes with  $^{44}\text{Sc}$ .[11] However, radiolabeling with DOTA-conjugated biomolecules typically requires heating (e.g., 90-95°C), which can be detrimental to heat-sensitive proteins and antibodies.[8][12]
- Acyclic Chelators (DTPA-based): Chelators like N-[(R)-2-amino-3-(para-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N'''-pentaacetic acid (CHX-A''-DTPA) and p-SCN-Bn-DTPA allow for radiolabeling with  $^{44}\text{Sc}$  at room temperature.[1][13] This is a significant advantage when working with biomolecules that are prone to denaturation at elevated temperatures.[14]
- Other Chelators: Novel chelators like 3,4,3-(Li-1,2-HOPO) and pypa are also being explored for  $^{44}\text{Sc}$ , offering the potential for room temperature labeling and high stability.[4][6]

## Experimental Protocols

### Protocol 1: Conjugation of DOTA-NHS ester to an Antibody

This protocol describes the conjugation of a DOTA-NHS ester to the primary amine groups (e.g., lysine residues) of a monoclonal antibody.

#### Workflow for Antibody-Chelator Conjugation

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Caption: Workflow for conjugating a DOTA-NHS ester to an antibody.

**Materials:**

- Monoclonal antibody (free of amine-containing stabilizers like BSA or glycine)
- DOTA-NHS ester (e.g., 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Borate buffer (0.1 M, pH 8.5) or Carbonate/Bicarbonate buffer (0.5 M, pH 8.75)
- Phosphate-buffered saline (PBS), pH 7.4
- Size exclusion chromatography column (e.g., PD-10)
- Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)

**Procedure:**

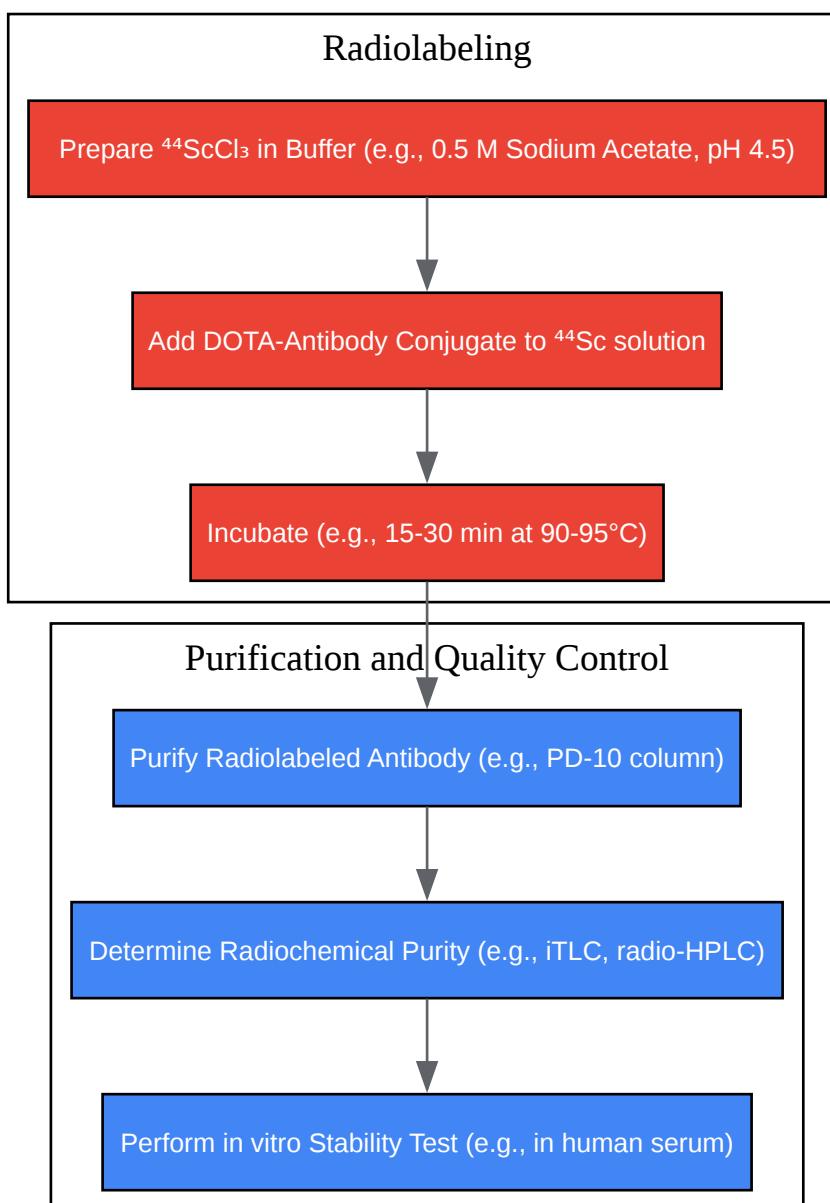
- Antibody Preparation:
  - If necessary, purify the antibody to remove any amine-containing substances.[\[15\]](#)
  - Perform a buffer exchange into 0.1 M borate buffer (pH 8.5) or 0.5 M carbonate/bicarbonate buffer (pH 8.75).[\[15\]](#)[\[16\]](#)
  - Adjust the antibody concentration to 2-10 mg/mL.[\[15\]](#)[\[16\]](#)
- Conjugation Reaction:
  - Prepare a fresh stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).[\[15\]](#)
  - Add a 5 to 100-fold molar excess of the DOTA-NHS ester solution to the antibody solution.[\[16\]](#) The optimal ratio should be determined empirically for each antibody.
  - Incubate the reaction mixture for 20 hours at 4°C or for 1 hour at room temperature with gentle agitation.[\[15\]](#)[\[16\]](#)

- Purification of the DOTA-Antibody Conjugate:
  - Remove the excess, unreacted DOTA-NHS ester by size exclusion chromatography (e.g., using a PD-10 column) with PBS as the mobile phase.[16]
  - Collect fractions and determine the protein concentration (e.g., by Nanodrop or Bradford assay).[15][16]
  - Pool the fractions containing the antibody conjugate. The conjugate is now ready for radiolabeling or can be stored at -20°C or -80°C.

## Protocol 2: Radiolabeling of DOTA-conjugated Antibody with $^{44}\text{Sc}$

This protocol outlines the radiolabeling of a DOTA-conjugated antibody with cyclotron-produced  $^{44}\text{Sc}$ .

Workflow for  $^{44}\text{Sc}$  Radiolabeling and Quality Control



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Caption: Workflow for  $^{44}\text{Sc}$  radiolabeling and subsequent quality control.

Materials:

- DOTA-antibody conjugate
- $^{44}\text{Sc}$  solution (e.g.,  $^{44}\text{ScCl}_3$  in dilute HCl)
- Sodium acetate buffer (0.5 M, pH 4.5)

- Heating block or water bath
- Size exclusion chromatography column (e.g., PD-10)
- Instant thin-layer chromatography (iTLC) strips
- Mobile phase for iTLC (e.g., 0.1 M sodium citrate, pH 4.5)
- Radio-TLC scanner or phosphor imager
- Human serum

Procedure:

- Radiolabeling Reaction:
  - In a reaction vial, add 148 MBq of  $^{44}\text{Sc}$  solution to 1 mL of 0.5 M sodium acetate buffer (pH 4.5).[\[8\]](#)
  - Add the DOTA-antibody conjugate (amount to be optimized, typically in the range of 10-100  $\mu\text{g}$ ).
  - Incubate the reaction mixture at 90-95°C for 15-20 minutes.[\[12\]](#)[\[17\]](#) Note: For room temperature labeling with DTPA-conjugates, incubate for 30 minutes at room temperature. [\[13\]](#)
- Purification of the  $^{44}\text{Sc}$ -labeled Antibody:
  - Purify the radiolabeled antibody using a PD-10 size exclusion column, eluting with PBS.[\[1\]](#) [\[14\]](#)
  - Collect fractions (typically 0.5-1 mL) and measure the radioactivity of each fraction.
  - The radiolabeled antibody will elute in the initial fractions (around 3-4 mL), while free  $^{44}\text{Sc}$  will be retained and elute later.[\[1\]](#)[\[14\]](#)
  - Pool the fractions containing the purified  $^{44}\text{Sc}$ -DOTA-antibody.

- Quality Control:
  - Radiochemical Purity (RCP):
    - Spot a small aliquot of the final product onto an iTLC strip.
    - Develop the strip using 0.1 M sodium citrate (pH 4.5) as the mobile phase.[8]
    - In this system, the  $^{44}\text{Sc}$ -labeled antibody remains at the origin ( $R_f = 0.0\text{-}0.2$ ), while free  $^{44}\text{Sc}$  migrates with the solvent front ( $R_f = 0.6\text{-}1.0$ ).[8]
    - Analyze the strip using a radio-TLC scanner or phosphor imager to determine the percentage of radioactivity at the origin, which corresponds to the RCP. A RCP of  $>95\%$  is generally desired.
  - In Vitro Stability:
    - Incubate an aliquot of the purified  $^{44}\text{Sc}$ -labeled antibody in human serum at  $37^\circ\text{C}$ .[1]
    - At various time points (e.g., 1, 4, 8 hours), analyze the samples by iTLC or radio-HPLC to determine the percentage of intact radiolabeled antibody.[13][18]

## Data Presentation

The following tables summarize key quantitative data from literature for the  $^{44}\text{Sc}$  labeling of various biomolecules.

Table 1:  $^{44}\text{Sc}$  Labeling of Antibodies and Proteins

Biomolecule	Chelator	Labeling Temp. (°C)	Labeling Time (min)	Radiochemical Yield (%)	Specific Activity	Reference
Cetuximab-Fab	CHX-A"-DTPA	Room Temp	< 45	High (not specified)	~63 GBq/μmol	[1]
Anti-PD-L1-B11-IgG	p-SCN-Bn-DTPA	Room Temp	30	94.8 ± 3.1	Not specified	[13]
Anti-PD-L1-B11-Nanobody	p-SCN-Bn-DTPA	Room Temp	30	73.6 ± 12.1	Not specified	[13]

Table 2:  $^{44}\text{Sc}$  Labeling of Peptides

Biomolecule	Chelator	Labeling Temp. (°C)	Labeling Time (min)	Radiochemical Yield (%)	Specific Activity	Reference
Dimeric cyclic-RGD	DOTA	90	15	> 90	7.4 MBq/nmol	[8][9]
DOTA-RGD	DOTA	Not specified	Not specified	High	Not specified	[11]
DOTA-NOC	DOTA	Not specified	Not specified	High	Not specified	[11]
A7R Peptide	DOTA	95	20	High	Not specified	[12]

Table 3: In Vitro Stability of  $^{44}\text{Sc}$ -labeled Biomolecules

Biomolecule	Chelator	Stability Assay	Time Point	% Intact	Reference
<sup>44</sup> Sc-CHX-A"-DTPA-Cetuximab-Fab	CHX-A"-DTPA	Mouse Serum @ 37°C	Not specified	"Remarkably stable"	<a href="#">[1]</a>
[ <sup>44</sup> Sc]Sc-B11-IgG	p-SCN-Bn-DTPA	Human Serum	8 h	> 70%	<a href="#">[13]</a>
[ <sup>44</sup> Sc]Sc-B11-Nanobody	p-SCN-Bn-DTPA	Human Serum	8 h	> 95%	<a href="#">[13]</a>
<sup>44</sup> Sc-DOTA-Peptides	DOTA	Buffer Solution	4 half-lives	Stable	<a href="#">[11]</a>

## Conclusion

**Scandium-44** is a highly promising radionuclide for the development of PET imaging agents based on antibodies and proteins. Its favorable physical characteristics and the potential for room-temperature labeling protocols make it an attractive alternative to other established PET isotopes. The protocols and data presented here provide a comprehensive guide for researchers and scientists to successfully implement <sup>44</sup>Sc-labeling in their drug development and preclinical imaging workflows. Careful optimization of conjugation and labeling conditions for each specific biomolecule is crucial to ensure high radiochemical purity, stability, and retained biological activity of the final radiopharmaceutical.

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